
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound featuring a combination of bromophenyl, difluoromethoxyphenyl, and imidazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and difluoromethoxyphenyl groups through substitution reactions. The final step involves the thiolation and acetamide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium hydride (NaH) and appropriate nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Anti-cancer Activity
Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, imidazole derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival .
Neuroprotective Effects
The compound has potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. It may inhibit β-secretase (BACE1), an enzyme involved in amyloid-beta plaque formation, thereby reducing amyloid deposits in the brain . This action suggests its possible use in therapeutic strategies for Alzheimer's disease.
Analgesic and Anti-inflammatory Properties
Similar compounds have demonstrated analgesic and anti-inflammatory effects in preclinical studies. For example, derivatives containing the imidazole ring have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in pain and inflammation pathways . The compound's thioether functionality may enhance its pharmacological profile by improving solubility and bioavailability.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in overall structure and properties.
Difluoromethoxyphenyl derivatives: Compounds with similar difluoromethoxyphenyl groups but different core structures.
Uniqueness
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a therapeutic agent against amyloid-related disorders. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H17BrF2N3O2S, with a molecular weight of approximately 505.4 g/mol. The structure features an imidazole ring, a thioether linkage, and various aromatic substituents that contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of beta-secretase (BACE1) , an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides implicated in Alzheimer's disease (AD). By inhibiting BACE1, the compound may reduce amyloid plaque formation and mitigate neurodegeneration associated with AD.
Key Findings:
- BACE1 Inhibition : The compound demonstrates selective inhibition of BACE1, which is crucial for the development of therapeutic agents aimed at treating Alzheimer's disease .
- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by amyloid-beta toxicity .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are summarized findings from notable research:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease Model : In a transgenic mouse model of AD, treatment with the compound led to a reduction in amyloid plaque accumulation and improved memory performance on cognitive tests. Histopathological analyses confirmed decreased neuroinflammation and neuronal loss .
- Analgesic Activity : Although primarily studied for its neuroprotective effects, related compounds have shown analgesic properties. For instance, derivatives containing similar functional groups exhibited significant pain relief in writhing tests and hot plate assays .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrF2N3O2S/c1-13(2)26-19(28)12-30-21-25-11-18(14-3-5-15(22)6-4-14)27(21)16-7-9-17(10-8-16)29-20(23)24/h3-11,13,20H,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRJVQZBGLTTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.